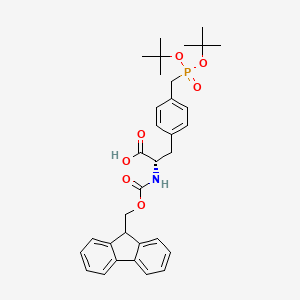

Fmoc-L-Pmp(tBu)2-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-Pmp(tBu)2-OH: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine , is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its stability and the protective properties of the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in the synthesis of peptides that include phosphotyrosine analogs, which are crucial in studying protein phosphorylation and signal transduction pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves the following steps:

Phosphonomethylation: The phenylalanine derivative is then subjected to phosphonomethylation using di-tert-butylphosphonomethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete .

Analyse Chemischer Reaktionen

Types of Reactions:

Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).

Substitution Reactions: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for Fmoc group removal.

Substitution: Various bases and solvents can be used depending on the desired substitution reaction.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-L-Pmp(tBu)2-OH is used extensively in the synthesis of peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships in biochemical pathways .

Biology and Medicine: In biological research, this compound is used to create peptide inhibitors that target specific protein domains, such as the Grb2-SH2 domain, which is involved in signal transduction pathways related to cancer . These inhibitors can serve as potential therapeutic agents for diseases like cancer.

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool for drug discovery and development .

Wirkmechanismus

The mechanism of action of Fmoc-L-Pmp(tBu)2-OH involves its incorporation into peptides that mimic phosphorylated proteins. The phosphonomethyl group acts as a stable analog of the phosphate group, allowing the peptide to interact with target proteins in a manner similar to naturally phosphorylated peptides . This interaction can inhibit or modulate the activity of enzymes and other proteins involved in signal transduction pathways, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Tyr(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but it lacks the phosphonomethyl group.

Fmoc-Thr(tBu)-OH: Similar in structure but contains a threonine residue instead of phenylalanine.

Uniqueness: Fmoc-L-Pmp(tBu)2-OH is unique due to its phosphonomethyl group, which provides stability and mimics the phosphate group in phosphorylated peptides. This makes it particularly valuable for studying phosphorylation-dependent processes and developing peptide-based inhibitors .

By understanding the properties and applications of this compound, researchers can leverage this compound to advance studies in biochemistry, molecular biology, and pharmaceutical development.

Eigenschaften

IUPAC Name |

(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTJTEQKISNAEV-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40NO7P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride](/img/structure/B2646963.png)

![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)

![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)

![3,5-dimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1,2-oxazole](/img/structure/B2646980.png)

![5-bromo-2-chloro-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2646981.png)

![3-(4-methanesulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2646983.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/new.no-structure.jpg)